4-(5-methoxycarbonylthiophen-2-yl)benzoic Acid
Description
4-(5-Methoxycarbonylthiophen-2-yl)benzoic acid is a benzoic acid derivative featuring a thiophene ring substituted with a methoxycarbonyl group at the 5-position. This compound combines the aromaticity of the benzoic acid core with the electron-withdrawing properties of the methoxycarbonyl substituent, which influences its physicochemical and biological behavior.
Properties
IUPAC Name |
4-(5-methoxycarbonylthiophen-2-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O4S/c1-17-13(16)11-7-6-10(18-11)8-2-4-9(5-3-8)12(14)15/h2-7H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSIYURZHOBARCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(S1)C2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00408289 | |
| Record name | 4-(5-methoxycarbonylthiophen-2-yl)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00408289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
597565-50-9 | |
| Record name | 4-(5-methoxycarbonylthiophen-2-yl)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00408289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-methoxycarbonylthiophen-2-yl)benzoic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The general reaction conditions include:
Reagents: Aryl halide, organoboron compound, palladium catalyst, base (e.g., potassium carbonate)
Solvent: Typically a mixture of water and an organic solvent like tetrahydrofuran (THF)
Temperature: Generally conducted at elevated temperatures (e.g., 80-100°C)
Time: Reaction times can vary but typically range from several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-(5-Methoxycarbonylthiophen-2-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: Electrophilic aromatic substitution can occur on the benzoic acid ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) for halogenation or nitration, respectively.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Pharmaceutical Development
4-(5-methoxycarbonylthiophen-2-yl)benzoic acid serves as an important intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting anti-inflammatory and analgesic pathways. Its structure allows it to interact with biological targets effectively, making it a candidate for drug development.
Case Study:
A study demonstrated that derivatives of benzoic acid with thiophene moieties exhibited significant inhibition of xanthine oxidase, an enzyme implicated in hyperuricemia and gout. The presence of the methoxycarbonyl group enhances solubility and bioavailability, crucial for therapeutic efficacy .
Material Science
The compound is explored for its potential in developing advanced materials, including polymers and coatings. Its unique chemical properties allow for modifications that can lead to enhanced performance in various applications.
Application Example:
Research indicates that incorporating thiophene derivatives into polymer matrices can improve electrical conductivity and mechanical properties, making them suitable for electronic applications .
Biochemical Research
In biochemical studies, This compound is utilized as a reagent to investigate enzyme inhibition mechanisms. Its ability to form stable complexes with enzymes aids researchers in understanding biochemical pathways.
Research Insight:
Studies have shown that the carboxylic group of this compound can form critical interactions with amino acids within enzyme active sites, providing insights into the design of selective inhibitors .
Analytical Chemistry
This compound serves as a reagent in analytical chemistry for detecting and quantifying other substances in complex mixtures. Its distinct spectral properties facilitate its use in various analytical techniques.
Application Example:
Utilization in High-Performance Liquid Chromatography (HPLC) has been reported, where it acts as a standard for calibrating detection systems due to its well-defined retention time .
Mechanism of Action
The mechanism of action of 4-(5-methoxycarbonylthiophen-2-yl)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxycarbonyl group and thiophene ring can participate in various interactions, including hydrogen bonding and π-π stacking, influencing the compound’s biological activity .
Comparison with Similar Compounds
Comparative Data Table
Key Research Findings and Insights
- Electronic Effects : The methoxycarbonyl group in the target compound withdraws electrons via resonance, reducing the electron density on the benzoic acid ring and increasing its acidity compared to electron-donating substituents (e.g., methoxy groups) .
- Biological Performance: Thiophene-containing analogues often exhibit enhanced aromatic interactions in enzyme binding pockets, while heterocycles like thiazole or pyrazolinone introduce additional hydrogen-bonding or chelating capabilities .
- Synthetic Flexibility : Multicomponent reactions (e.g., using Meldrum’s acid) and coupling strategies (e.g., Suzuki-Miyaura) are viable for synthesizing such compounds, though yields and purity depend on substituent compatibility .
Biological Activity
4-(5-Methoxycarbonylthiophen-2-yl)benzoic acid, a compound with the molecular formula , has garnered interest in various biological studies due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.
| Property | Details |
|---|---|
| Molecular Formula | |
| Molecular Weight | 258.28 g/mol |
| IUPAC Name | This compound |
| CAS Number | 5098425 |
Anticancer Properties
Recent studies have investigated the anticancer effects of this compound, particularly its cytotoxicity against various cancer cell lines. For instance, in a study examining its effects on breast cancer cell lines, the compound demonstrated significant cytotoxic activity with IC50 values indicating effective inhibition of cell proliferation.
- Cytotoxicity Studies :
-
Mechanism of Action :
- The compound induces apoptosis in cancer cells through the intrinsic pathway, characterized by the upregulation of pro-apoptotic proteins such as BAX and caspases (caspase-3 and caspase-9), while downregulating anti-apoptotic proteins like Bcl-2 .
- This mechanism was confirmed using Western blot assays and flow cytometry techniques.
Enzyme Interaction
The compound also interacts with key enzymes involved in cellular processes:
- It has been shown to enhance the activity of proteasomal pathways, which are crucial for protein degradation and regulation within cells .
- Specific assays indicated that at concentrations around 5 µM, the compound activates chymotrypsin-like enzymatic activity significantly, suggesting a role in modulating protein turnover in cancer cells .
Case Studies and Research Findings
- Study on Anticancer Activity :
- In Silico Studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
